molecular formula C17H23N3O2S2 B2961573 2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole CAS No. 1105208-64-7

2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole

Cat. No. B2961573
CAS RN: 1105208-64-7
M. Wt: 365.51
InChI Key: WSQKRZGIOKCECL-UHFFFAOYSA-N
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Description

The molecule “2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecule contains several functional groups, including a thiadiazole ring, a piperidine ring, and a sulfonyl group. These groups can significantly influence the molecule’s reactivity and properties.


Chemical Reactions Analysis

The reactivity of this molecule would be influenced by the presence of the thiadiazole ring, the piperidine ring, and the sulfonyl group. Each of these groups can participate in different types of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its polarity, affecting its solubility in different solvents .

Scientific Research Applications

Molecular Structure and Characterization

The synthesis and structural characterization of compounds related to 2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole have been explored, revealing detailed insights into their molecular structure. For instance, a study on a similar sulfonamide compound demonstrated its crystallization in the monoclinic crystal system, showcasing the detailed molecular architecture through X-ray diffraction studies. This type of research is crucial for understanding the physical and chemical properties of novel compounds, which can be foundational for further applications in medicinal chemistry and materials science (Naveen et al., 2015).

Anticancer Activity

Research into the therapeutic potential of thiadiazole derivatives has identified significant anticancer activities. For example, novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives exhibiting a biologically active sulfone moiety have demonstrated in-vitro anticancer activity against the human breast cancer cell line MCF7. Some of these compounds showed better activity than Doxorubicin, a standard reference drug, highlighting their potential as lead compounds for developing new anticancer therapies (Al-Said et al., 2011).

Antibacterial Activity

The antibacterial potential of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores has been evaluated, demonstrating moderate inhibitory effects against various bacterial strains, including Gram-negative bacteria. This suggests the usefulness of these compounds in developing new antibacterial agents, especially given the ongoing challenge of antibiotic resistance (Iqbal et al., 2017).

Antiviral Activity

The antiviral activities of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives have been investigated, with some compounds showing efficacy against the tobacco mosaic virus. This research indicates the potential for thiadiazole sulfonamides to be developed into antiviral agents, providing a new avenue for the treatment of viral infections (Chen et al., 2010).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many thiadiazole derivatives exhibit antimicrobial, antiviral, and anticancer activities .

Future Directions

The future research directions would likely involve further exploration of the biological activities of this compound and its derivatives, as well as optimization of its synthesis .

properties

IUPAC Name

2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-4-yl]-5-ethyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S2/c1-4-16-18-19-17(23-16)14-7-9-20(10-8-14)24(21,22)15-11-12(2)5-6-13(15)3/h5-6,11,14H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQKRZGIOKCECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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